Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is characterized by a piperazine ring substituted with a benzyl group and a 3-hydroxypropyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and 3-hydroxypropyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group .
Scientific Research Applications
Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, thereby altering cellular responses .
Comparison with Similar Compounds
Benzyl piperazine-1-carboxylate: Similar structure but lacks the 3-hydroxypropyl group.
1-Boc-piperazine: Contains a tert-butyl carbamate group instead of the benzyl group.
1-Z-Piperazine: Features a benzyloxycarbonyl group instead of the benzyl group.
Uniqueness: Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is unique due to the presence of both the benzyl and 3-hydroxypropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c18-12-4-7-16-8-10-17(11-9-16)15(19)20-13-14-5-2-1-3-6-14/h1-3,5-6,18H,4,7-13H2 |
InChI Key |
JLZLAKGHHXMGJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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